molecular formula C19H23NO3 B3417426 Reboxetine CAS No. 105017-38-7

Reboxetine

Cat. No.: B3417426
CAS No.: 105017-38-7
M. Wt: 313.4 g/mol
InChI Key: CBQGYUDMJHNJBX-RTBURBONSA-N
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Mechanism of Action

Target of Action

Reboxetine primarily targets the Sodium-dependent Noradrenaline Transporter . This transporter plays a crucial role in the reuptake of noradrenaline, a neurotransmitter involved in regulating mood and cognition .

Mode of Action

This compound acts as a selective inhibitor of noradrenaline reuptake . It binds to the noradrenaline transporter, blocking the reuptake of the neurotransmitter . This action increases the amount of noradrenaline in the synaptic cleft, enhancing noradrenergic neurotransmission .

Biochemical Pathways

The increased concentration of noradrenaline in the synapses can stimulate various downstream pathways. These pathways can lead to changes in mood and cognition, which can help alleviate symptoms of depression . .

Pharmacokinetics

This compound exhibits linear pharmacokinetics and is rapidly and extensively absorbed following oral administration . Its absolute bioavailability is approximately 94.5%, and maximal concentrations are generally achieved within 2 to 4 hours . The primary route of this compound elimination is through hepatic metabolism, with less than 10% of the dose cleared renally . This compound is predominantly metabolised by cytochrome P450 (CYP) 3A4 .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in noradrenergic neurotransmission. This increase can lead to improvements in mood and cognition, which can help alleviate symptoms of depression . Additionally, this compound has been found to elevate hippocampal extracellular signal-regulated kinase (ERK) phosphorylation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of potent inhibitors of CYP3A4, such as ketoconazole, can decrease the clearance of this compound, potentially requiring a dosage adjustment . Furthermore, this compound plasma concentrations are increased in elderly individuals and in those with hepatic or renal dysfunction, likely due to reduced metabolic clearance . In these populations, this compound should be used with caution, and a dosage reduction may be indicated .

Biochemical Analysis

Biochemical Properties

Reboxetine interacts with the sodium-dependent noradrenaline transporter, acting as an inhibitor . It inhibits noradrenaline reuptake in vitro to a similar extent to the tricyclic antidepressant desmethylimipramine . This compound does not affect dopamine or serotonin reuptake and has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

Cellular Effects

This compound’s primary effect on cells is its ability to inhibit the reuptake of noradrenaline, thereby increasing the concentration of noradrenaline in the synaptic cleft . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a selective inhibitor of noradrenaline reuptake . It does not affect dopamine or serotonin reuptake and has low in vivo and in vitro affinity for other receptors .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not fully detailed in the available literature. It is known that this compound is rapidly and extensively absorbed following oral administration .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not fully detailed in the available literature. It is known that a high dose of this compound twice daily was necessary given the short half-life of this drug in rodents .

Metabolic Pathways

This compound is metabolized by dealkylation, hydroxylation, and oxidation followed by glucuronide or sulphate conjugation . It is metabolized by the cytochrome P450 CYP isoenzyme 3A4 .

Transport and Distribution

This compound is well absorbed after oral administration . The distribution of this compound is limited to a fraction of the total body water due to its extensive (>97%) binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is not fully detailed in the available literature. Given its mechanism of action as a noradrenaline reuptake inhibitor, it is likely to be localized at the presynaptic membrane where the noradrenaline transporter is located .

Preparation Methods

Reboxetine is synthesized through a series of chemical reactions involving the formation of its morpholine core and subsequent functionalization. The synthetic route typically involves the following steps:

    Formation of the Morpholine Core: The synthesis begins with the preparation of the morpholine ring, which is achieved through the reaction of diethanolamine with a suitable halogenated compound.

    Functionalization: The morpholine core is then functionalized by introducing the ethoxyphenoxy and phenyl groups. This is typically done through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods involve scaling up these reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Reboxetine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Reboxetine is compared with other norepinephrine reuptake inhibitors such as atomoxetine and desipramine. Unlike this compound, atomoxetine is primarily used for treating attention deficit hyperactivity disorder, while desipramine is a tricyclic antidepressant with broader effects on neurotransmitter reuptake . This compound’s selectivity for norepinephrine reuptake inhibition and its favorable side effect profile make it unique among these compounds .

Similar compounds include:

    Atomoxetine: Used for attention deficit hyperactivity disorder.

    Desipramine: A tricyclic antidepressant with broader effects.

    Nortriptyline: Another tricyclic antidepressant with effects on multiple neurotransmitters.

This compound’s unique selectivity and therapeutic profile distinguish it from these similar compounds .

Properties

IUPAC Name

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQGYUDMJHNJBX-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048257, DTXSID401315414
Record name Reboxetine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-(-)-Reboxetine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility: greater than 5 mg/mL in water /Mesylate/
Record name Reboxetine
Source DrugBank
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Record name REBOXETINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Reboxetine is a selective inhibitor of noradrenaline reuptake. It inhibits noradrenaline reuptake in vitro to a similar extent to the tricyclic antidepressant desmethylimipramine. Reboxetine does not affect dopamine or serotonin reuptake and it has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic and serotonergic receptors., Reboxetine is a highly selective and potent inhibitor of noradrenaline reuptake. It has only a weak effect on the 5-HT reuptake and does not affect the uptake of dopamine. Noradrenaline reuptake inhibition and the consequent increase of noradrenaline availability in the synaptic cleft and modification of noradrenergic transmission, reportedly is among the most relevant mechanisms of action of known antidepressant drugs.
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name REBOXETINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

71620-89-8, 105017-38-7, 98769-81-4
Record name Reboxetine
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Record name (R,R)-(-)-Reboxetine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Reboxetine [INN:BAN]
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Record name Reboxetine
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Record name Reboxetine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-(-)-Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REBOXETINE
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Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

170-171 °C (Mesylate salt), 170-171 °C
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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